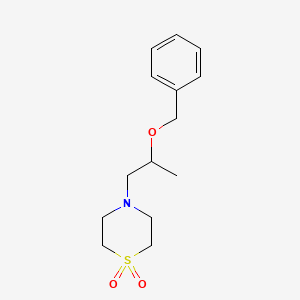
4-(2-(Benzyloxy)propyl)thiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide: is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the benzyloxy-propyl group and the dioxide functionality in the thiomorpholine ring makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-benzyloxy-propylamine.
Thiomorpholine Formation: The 2-benzyloxy-propylamine is then reacted with sulfur dichloride (SCl2) to form the thiomorpholine ring.
Oxidation: The thiomorpholine derivative is oxidized using hydrogen peroxide (H2O2) or a similar oxidizing agent to introduce the dioxide functionality.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the thiomorpholine ring.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy-propyl group and the dioxide functionality may play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine: The parent compound without the benzyloxy-propyl group and dioxide functionality.
4-(2-Benzyloxy-ethyl)-thiomorholine: A similar compound with an ethyl group instead of a propyl group.
4-(2-Benzyloxy-propyl)-piperidine: A similar compound with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide is unique due to the presence of both the benzyloxy-propyl group and the dioxide functionality in the thiomorpholine ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H21NO3S |
|---|---|
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
4-(2-phenylmethoxypropyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C14H21NO3S/c1-13(18-12-14-5-3-2-4-6-14)11-15-7-9-19(16,17)10-8-15/h2-6,13H,7-12H2,1H3 |
Clave InChI |
RMGOIRRFZJBAGK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCS(=O)(=O)CC1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


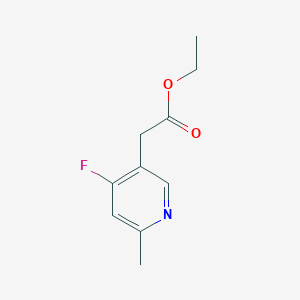
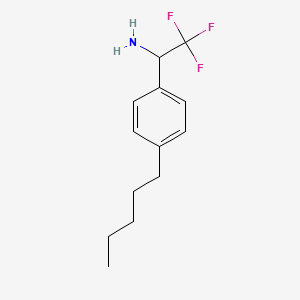
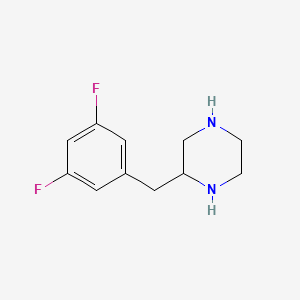
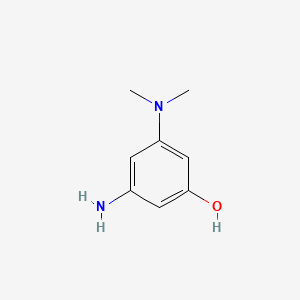
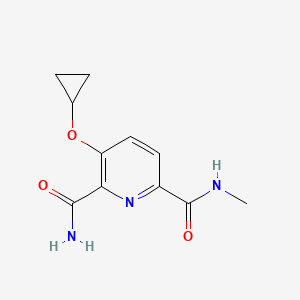
![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
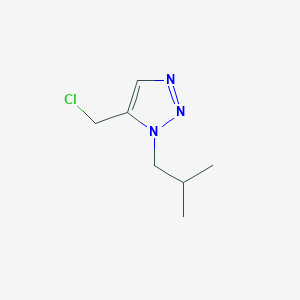

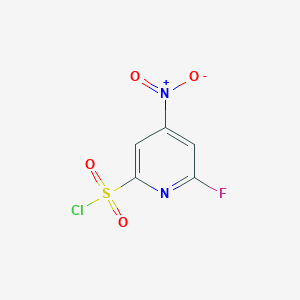
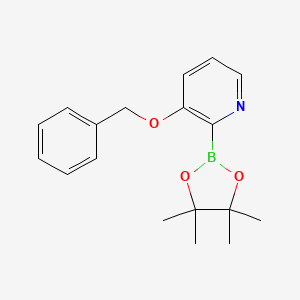
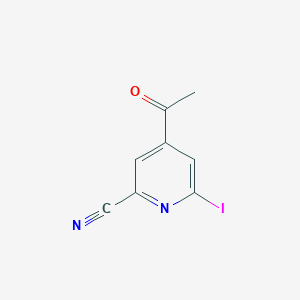
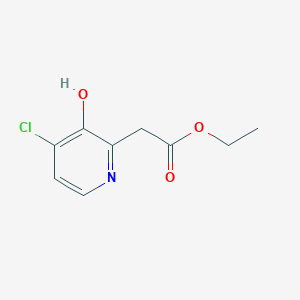
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)

